

5-Bromothieno[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromothieno[2,3-b]pyridine

Cat. No.: B1281670

[Get Quote](#)

CAS Number: 21344-24-1

This technical guide provides an in-depth overview of **5-Bromothieno[2,3-b]pyridine**, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and biological relevance.

Core Chemical and Physical Properties

5-Bromothieno[2,3-b]pyridine is a solid compound at room temperature with the molecular formula C₇H₄BrNS.^[1] Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	21344-24-1	[1]
Molecular Formula	C ₇ H ₄ BrNS	[1]
Molecular Weight	214.08 g/mol	[1]
Physical Form	Solid	[2]
Boiling Point	278.0 ± 20.0 °C at 760 mmHg	[2]
Storage	Keep in a dark place, sealed in dry, room temperature	[3]

Spectroscopic Data

While complete spectral data for the parent compound is not readily available in the provided search results, typical spectroscopic characteristics for thieno[2,3-b]pyridine derivatives are well-documented. Researchers can expect to find characteristic signals in ^1H NMR, ^{13}C NMR, and IR spectroscopy that confirm the integrity of the thieno[2,3-b]pyridine core. Analysis of derivatives provides insight into the expected spectral regions for the parent compound.

Safety and Handling

5-Bromothieno[2,3-b]pyridine is associated with several hazard statements under the Globally Harmonized System (GHS).[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[2\]](#)
- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Precautionary Statements:

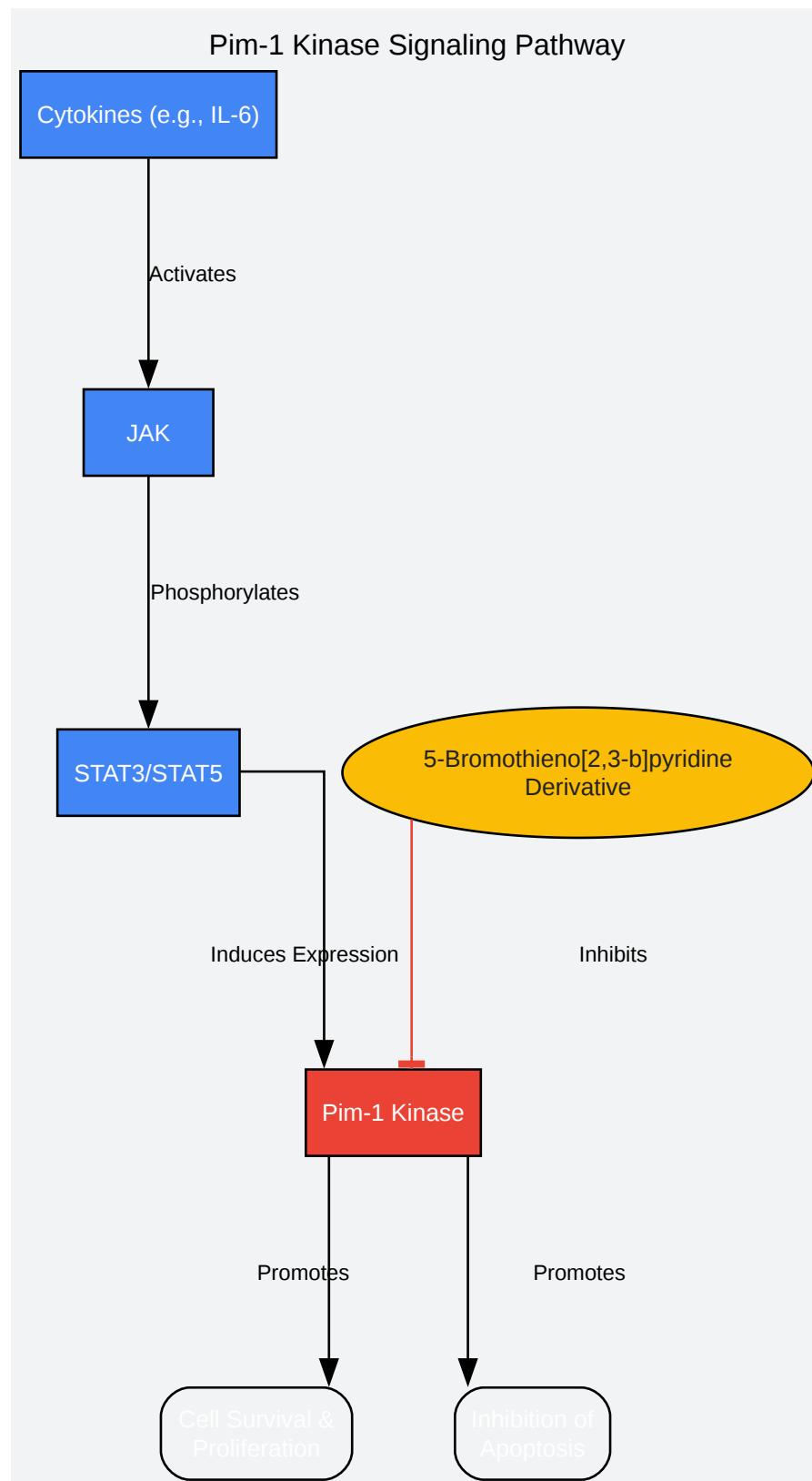
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)
- P264: Wash skin thoroughly after handling.[\[2\]](#)
- P270: Do not eat, drink or smoke when using this product.[\[2\]](#)
- P271: Use only outdoors or in a well-ventilated area.[\[2\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[2\]](#)

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Experimental Protocols: Synthesis of Thieno[2,3-b]pyridine Derivatives

Detailed experimental protocols for the synthesis of various thieno[2,3-b]pyridine derivatives are available in the scientific literature. These syntheses often utilize **5-Bromothieno[2,3-b]pyridine** as a key intermediate. A general synthetic approach involves the reaction of a substituted pyridine with a sulfur-containing reagent to construct the fused thiophene ring.

One documented method for creating derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction.[4] For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a solvent mixture like 1,4-dioxane and water.[4] The reaction mixture is typically heated for several hours to drive the coupling reaction to completion.[4]

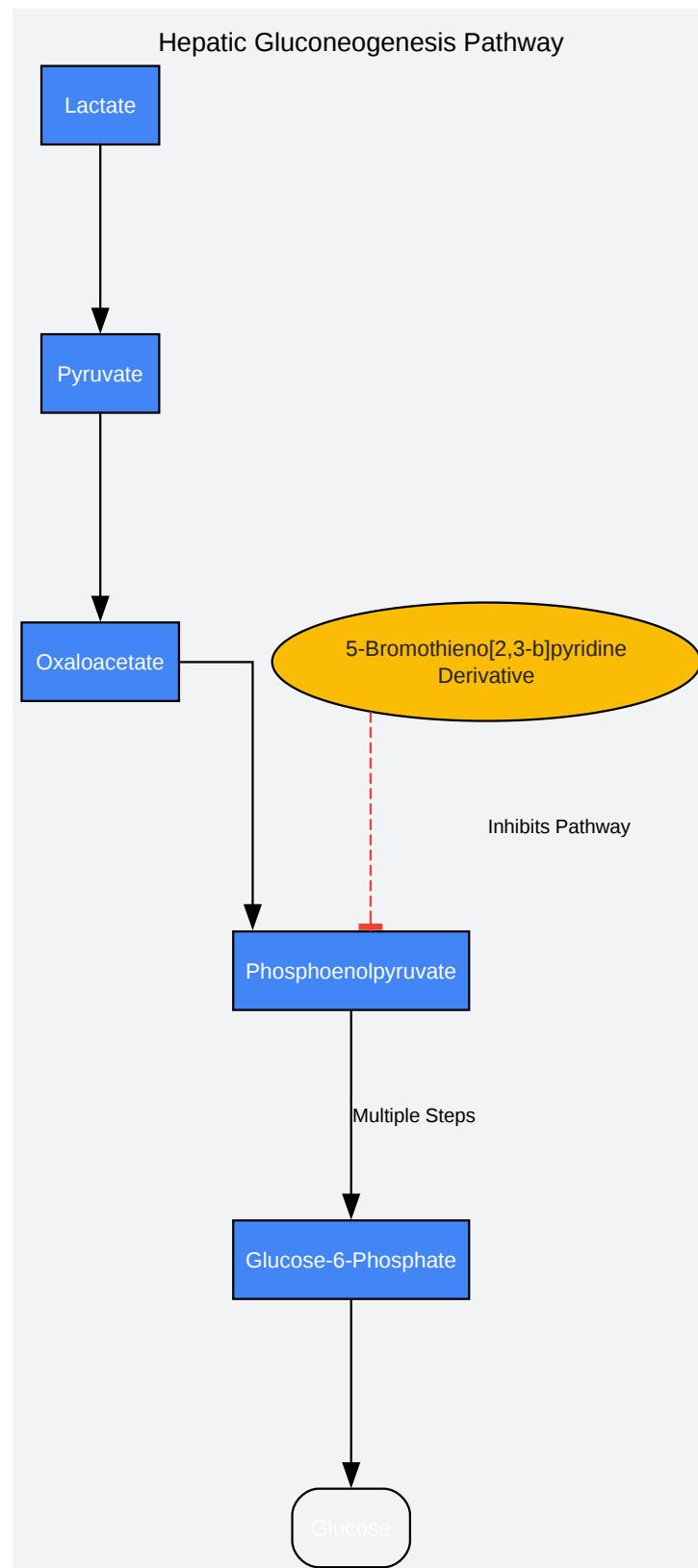

Another general procedure for the synthesis of 3-amino-thieno[2,3-b]pyridine derivatives starts from 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihdropyridine-3-carbonitrile.[5] This starting material is reacted with an appropriate electrophile in the presence of a base like potassium hydroxide in a solvent such as N,N-dimethylformamide (DMF).[5]

Applications in Drug Development

5-Bromothieno[2,3-b]pyridine serves as a versatile scaffold for the synthesis of compounds with a range of biological activities, making it a molecule of high interest in drug discovery.

Anticancer Activity: Pim-1 Kinase Inhibition

Derivatives of **5-Bromothieno[2,3-b]pyridine** have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6] By inhibiting Pim-1, these compounds can induce apoptosis and inhibit tumor growth. The Pim-1 signaling pathway is a key regulator of cell cycle progression and apoptosis.



[Click to download full resolution via product page](#)

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

Antidiabetic Activity: Hepatic Gluconeogenesis Inhibition

Thieno[2,3-b]pyridine analogues derived from **5-Bromothieno[2,3-b]pyridine** have also been identified as inhibitors of hepatic gluconeogenesis. Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors in the liver. In type 2 diabetes, excessive hepatic gluconeogenesis contributes to hyperglycemia. By inhibiting this pathway, these compounds can help to lower blood glucose levels.

[Click to download full resolution via product page](#)

Caption: Hepatic Gluconeogenesis Pathway and Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 5-bromothieno[2,3-b]pyridine (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [5-Bromothieno[2,3-b]pyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281670#5-bromothieno-2-3-b-pyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com